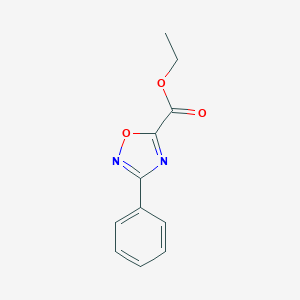

Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-15-11(14)10-12-9(13-16-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGKBTJPLNTFON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NO1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424225 | |

| Record name | ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37760-54-6 | |

| Record name | 1,2,4-Oxadiazole-5-carboxylic acid, 3-phenyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37760-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 3-phenyl-[1,2,4]oxadiazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic organic compound belonging to the 1,2,4-oxadiazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2] The 1,2,4-oxadiazole ring is often considered a bioisostere of ester and amide functionalities, offering improved metabolic stability and pharmacokinetic properties.[1] This technical guide provides a comprehensive overview of the known basic properties of this compound, including its physicochemical characteristics, synthesis, and a discussion of the general biological potential of the 1,2,4-oxadiazole class of compounds.

Core Properties

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. It is important to note that while some experimental data is available, certain properties are predicted based on computational models.

| Property | Value | Source |

| CAS Number | 37760-54-6 | [3] |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [3] |

| Molecular Weight | 218.21 g/mol | [3] |

| Boiling Point | 342.9 °C at 760 mmHg (Predicted) | [4] |

| Flash Point | 161.2 °C (Predicted) | [4] |

| Refractive Index | 1.537 (Predicted) | [4] |

| XlogP | 2.4 (Predicted) | [3][5] |

Spectral Data

Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound is not available in the public domain. The following sections describe the expected spectral characteristics and general protocols for their determination.

¹H NMR Spectroscopy

-

Expected Signals: The ¹H NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group) and the phenyl group (multiplets in the aromatic region). The exact chemical shifts would depend on the solvent used.

¹³C NMR Spectroscopy

-

Expected Signals: The ¹³C NMR spectrum should display signals for the carbonyl carbon of the ester, the carbons of the oxadiazole ring, the carbons of the phenyl ring, and the two carbons of the ethyl group.

Infrared (IR) Spectroscopy

-

Expected Bands: Key characteristic IR absorption bands would include those for the C=O stretching of the ester group (typically around 1730-1750 cm⁻¹), C=N stretching of the oxadiazole ring (around 1600-1650 cm⁻¹), and C-O-C stretching vibrations.[6]

Mass Spectrometry

-

Expected Molecular Ion Peak: The mass spectrum should show a molecular ion peak (M⁺) at m/z 218, corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of the ethoxy group and cleavage of the oxadiazole ring.

Experimental Protocols

Synthesis of this compound

A method for the synthesis of this compound has been described in a Russian patent. The protocol involves the reaction of a substituted amidoxime with diethyl oxalate.

Reaction Scheme:

Figure 1: General synthesis scheme.

Detailed Protocol:

-

To 8 mL (0.066 mol) of diethyl oxalate, add 3 g (0.022 mol) of phenylamidoxime with stirring.

-

Heat the reaction mixture at 120 °C for 4 hours.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting suspension and wash the solid with dichloromethane.

-

Wash the resulting solution with 25 mL of water.

-

Dry the organic layer with magnesium sulfate.

-

Evaporate the dichloromethane under reduced pressure to yield the final product.

This method is reported to yield this compound in 65% yield.

Proposed Characterization Protocols

The following are general experimental protocols that can be used to obtain the spectral data for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Record the ¹H NMR spectrum on a 300 or 400 MHz NMR spectrometer. Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Record the ¹³C NMR spectrum on the same instrument. A larger number of scans will be required compared to the ¹H NMR spectrum.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Figure 2: NMR spectroscopy workflow.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for a liquid sample or a solution, a thin film can be cast on a salt plate (e.g., NaCl or KBr).

-

Spectrum Acquisition: Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Biological Activity and Signaling Pathways

There is currently no specific biological activity or signaling pathway information reported in the scientific literature for this compound. However, the broader class of 1,2,4-oxadiazole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities, including:

-

Anticancer Activity: Many 1,2,4-oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[7][8] Their mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as epidermal growth factor receptor (EGFR).[7]

-

Antimicrobial Activity: Several 1,2,4-oxadiazole compounds have shown promising activity against a range of bacteria and fungi.[1]

-

Anti-inflammatory and Analgesic Effects: This class of compounds has also been investigated for its potential to reduce inflammation and pain.[1]

-

Antiviral Activity: Some 1,2,4-oxadiazole derivatives have been identified as potential antiviral agents, including inhibitors of SARS-CoV-2 papain-like protease (PLpro).[9]

Given the established biological activities of the 1,2,4-oxadiazole scaffold, this compound represents a potential candidate for further investigation in drug discovery programs.

Conclusion

This compound is a readily synthesizable compound with potential for further exploration in medicinal chemistry. While a comprehensive experimental characterization is not yet publicly available, this guide provides the foundational knowledge of its known properties and outlines the necessary experimental protocols for its full characterization. The diverse biological activities associated with the 1,2,4-oxadiazole core suggest that this particular derivative may hold untapped therapeutic potential, warranting future investigation into its pharmacological profile.

References

- 1. Synthesis, Characterization, and Antimicrobial Evaluation of Oxadiazole Congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate | C11H10N2O3 | CID 6461838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. PubChemLite - Ethyl 3-phenyl-[1,2,4]oxadiazole-5-carboxylate (C11H10N2O3) [pubchemlite.lcsb.uni.lu]

- 6. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene [mdpi.com]

- 7. Computational design, synthesis, and assessment of 3-(4-(4-(1,3,4-oxadiazol-2-yl)-1H-imidazol-2-yl)phenyl)-1,2,4-oxadiazole derivatives as effective epidermal growth factor receptor inhibitors: a prospective strategy for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ipbcams.ac.cn [ipbcams.ac.cn]

Physicochemical properties of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological relevance of this compound. This molecule belongs to the 1,2,4-oxadiazole class of heterocycles, a scaffold of significant interest in medicinal chemistry due to its role as a stable bioisostere for ester and amide functionalities and its presence in a wide array of biologically active compounds.[1]

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a central 1,2,4-oxadiazole ring substituted with a phenyl group at the 3-position and an ethyl carboxylate group at the 5-position.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 37760-54-6 | PubChem |

| Molecular Formula | C₁₁H₁₀N₂O₃ | PubChem |

| SMILES | CCOC(=O)C1=NC(=NO1)C2=CC=CC=C2 | PubChem |

| InChIKey | GIGKBTJPLNTFON-UHFFFAOYSA-N | PubChem |

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The data presented below are a combination of computed and predicted values.

| Property | Value | Source |

| Molecular Weight | 218.21 g/mol | PubChem |

| Monoisotopic Mass | 218.06914219 Da | PubChem |

| XLogP3 | 2.4 | PubChem |

| Polar Surface Area (PSA) | 65.2 Ų | PubChem |

| Boiling Point (Predicted) | 342.9 °C at 760 mmHg | Echemi[2] |

| Density (Predicted) | 1.223 g/cm³ | Echemi[2] |

| Refractive Index (Predicted) | 1.537 | Echemi[2] |

| Flash Point (Predicted) | 161.2 °C | Echemi[2] |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of an amidoxime with diethyl oxalate.[3] This approach provides a direct route to the desired 3,5-disubstituted 1,2,4-oxadiazole.

Protocol:

-

Reactant Mixing: Add 3 g (0.022 mol) of the starting amidoxime (benzamidoxime) to 8 ml (0.066 mol) of diethyl oxalate with stirring. The molar ratio of the amidoxime to diethyl oxalate is 1:3.[3]

-

Heating: The reaction mixture is heated to 120 °C and maintained at this temperature for 3-4 hours.[3]

-

Cooling and Filtration: The mixture is cooled to room temperature, leading to the formation of a suspension. This suspension is then filtered.[3]

-

Work-up: The filtered solid is washed with dichloromethane. The resulting organic solution is washed with water (25 ml) and dried over magnesium sulfate.[3]

-

Isolation: Dichloromethane is evaporated under reduced pressure to isolate the final product, this compound. The reported yield for this method is 65%.[3]

Spectral Data

Predicted Mass Spectrometry - Collision Cross Section (CCS)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 219.07642 | 145.0 |

| [M+Na]⁺ | 241.05836 | 153.7 |

| [M-H]⁻ | 217.06186 | 150.1 |

Source: PubChemLite[4]

Biological and Pharmaceutical Relevance

The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery. Its physicochemical stability and ability to act as a bioisosteric replacement for amide and ester groups make it an attractive component for modulating a molecule's ADME/Tox properties.[5]

Key Roles in Drug Development:

-

Antiviral Agents: Derivatives of the 1,2,4-oxadiazole scaffold have been investigated as potent inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2.[6] The nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors, interacting with key amino acid residues in enzyme active sites.[6]

-

Anticancer and Anti-inflammatory Activity: Numerous studies have reported the synthesis of 1,2,4-oxadiazole derivatives with significant anticancer, anti-inflammatory, and analgesic properties.[5][7]

-

Neuropathic Pain: Certain 1,2,4-oxadiazole compounds have shown astonishing potential as treatments for neuropathic pain in preclinical models.[1]

The utility of this scaffold lies in its rigid structure, which can orient substituents in a well-defined three-dimensional space, and its electronic properties, which allow it to participate in various non-covalent interactions with biological targets.

Safety and Hazards

According to its Globally Harmonized System (GHS) classification, this compound is associated with the following hazards:

Standard laboratory safety precautions, including the use of personal protective equipment (PPE), should be followed when handling this compound.

References

- 1. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]

- 4. PubChemLite - Ethyl 3-phenyl-[1,2,4]oxadiazole-5-carboxylate (C11H10N2O3) [pubchemlite.lcsb.uni.lu]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ipbcams.ac.cn [ipbcams.ac.cn]

- 7. mdpi.com [mdpi.com]

- 8. Ethyl 3-phenyl-(1,2,4)oxadiazole-5-carboxylate | C11H10N2O3 | CID 6461838 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidating the Structure of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate. This document details the synthetic protocol and provides a thorough analysis of the spectroscopic data essential for its characterization. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in their understanding of this heterocyclic scaffold.

Introduction

This compound is a heterocyclic compound belonging to the 1,2,4-oxadiazole class of molecules. The 1,2,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry, known to be a bioisostere for esters and amides, offering improved metabolic stability and pharmacokinetic properties. This guide focuses on the synthesis and detailed structural analysis of the title compound, providing a foundational understanding for its potential applications in drug discovery and development.

Synthesis

The synthesis of this compound can be achieved through the reaction of a benzamidoxime with an excess of diethyl oxalate.

Experimental Protocol

A method for the synthesis of this compound has been reported with a yield of 65%. The procedure is as follows:

To 8 mL (0.066 mol) of diethyl oxalate, 3 g (0.022 mol) of benzamidoxime is added with stirring. The reaction mixture is heated to and maintained at a temperature of 120°C for 3-4 hours. After the reaction is complete, the mixture is cooled to room temperature, leading to the formation of a suspension. The suspension is then filtered and the solid is washed with dichloromethane. The resulting organic solution is washed with water (25 mL), dried over magnesium sulfate, and the dichloromethane is evaporated under reduced pressure to yield the final product.

Structure Elucidation

The structural confirmation of this compound is based on a combination of spectroscopic techniques, including Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. While specific experimental data for the title compound is not widely available in the literature, the following sections provide predicted data and analysis based on known spectroscopic trends for analogous structures.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. The predicted mass spectral data for this compound is presented in Table 1.

| Adduct | Predicted m/z |

| [M+H]⁺ | 219.07642 |

| [M+Na]⁺ | 241.05836 |

| [M+K]⁺ | 257.03230 |

| [M+NH₄]⁺ | 236.10296 |

| Table 1: Predicted Mass Spectrometry Data |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are summarized in Table 2.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | ~1750-1730 | Strong |

| C=N (Oxadiazole) | ~1650-1630 | Medium |

| C-O (Ester) | ~1250-1200 | Strong |

| Aromatic C-H | ~3100-3000 | Medium |

| Aliphatic C-H | ~2980-2850 | Medium |

| Table 2: Predicted Infrared Spectroscopy Data |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

3.3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl ring and the protons of the ethyl ester group. The predicted chemical shifts are presented in Table 3.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H (ortho) | 8.1 - 7.9 | Doublet | 2H |

| Aromatic H (meta, para) | 7.6 - 7.4 | Multiplet | 3H |

| -O-CH₂- | 4.5 - 4.3 | Quartet | 2H |

| -CH₃ | 1.5 - 1.3 | Triplet | 3H |

| Table 3: Predicted ¹H NMR Data |

3.3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms are listed in Table 4.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165 |

| C3 (Oxadiazole) | ~168 |

| C5 (Oxadiazole) | ~158 |

| Aromatic C (ipso) | ~126 |

| Aromatic C (ortho) | ~129 |

| Aromatic C (meta) | ~129 |

| Aromatic C (para) | ~132 |

| -O-CH₂- | ~62 |

| -CH₃ | ~14 |

| Table 4: Predicted ¹³C NMR Data |

Diagrams

Synthesis Pathway

The following diagram illustrates the synthesis of this compound from benzamidoxime and diethyl oxalate.

Structure Elucidation Workflow

The logical workflow for the structure elucidation of the title compound is depicted below.

Conclusion

This technical guide has detailed the synthesis and structural elucidation of this compound. The provided experimental protocol offers a clear method for its preparation. The structural analysis, based on predicted and analogous spectroscopic data, provides a solid foundation for the characterization of this compound. This information is valuable for researchers working on the development of novel therapeutic agents based on the 1,2,4-oxadiazole scaffold. Further experimental validation of the spectroscopic data is encouraged to build upon the foundational information presented herein.

Spectroscopic and Synthetic Profile of Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. The document outlines key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside experimental protocols for its synthesis and characterization.

Spectroscopic Data

The structural integrity and purity of this compound are confirmed through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 8.18–8.13 | m | 2H | Ar-H | |

| 7.57–7.47 | m | 3H | Ar-H | |

| 4.57 | q | 2H | -CH₂- | 7.2 |

| 1.49 | t | 3H | -CH₃ | 7.2 |

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 169.46 | C=O (ester) |

| 166.62 | C3 (oxadiazole ring) |

| 154.19 | C5 (oxadiazole ring) |

| 131.87 | Ar-C |

| 129.01 | Ar-CH |

| 127.68 | Ar-CH |

| 125.64 | Ar-C (ipso) |

| 63.98 | -CH₂- |

| 14.04 | -CH₃ |

Solvent: CDCl₃, Frequency: 101 MHz

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2980-2850 | C-H stretch (aliphatic) |

| ~1750-1730 | C=O stretch (ester) |

| ~1610-1580 | C=N stretch (oxadiazole ring) |

| ~1500-1400 | C=C stretch (aromatic ring) |

| ~1250-1000 | C-O stretch (ester and oxadiazole ring) |

Mass Spectrometry (MS)

Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the compound. The data presented is based on computed values from publicly available databases.

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 219.0764 |

| [M+Na]⁺ | 241.0584 |

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A common route for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid derivative. A representative procedure is as follows:

-

Amidoxime Formation: The corresponding amidoxime is prepared from the reaction of a nitrile with hydroxylamine.

-

Cyclization: The amidoxime is then reacted with an excess of an acid chloride or anhydride in the presence of a base (e.g., pyridine, triethylamine) at elevated temperatures.

-

Work-up and Purification: The reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is then filtered, washed, and purified by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz).

-

Data Processing: The obtained Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: The mass spectrum is acquired in positive or negative ion mode, depending on the analyte's properties. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized compound and the logical relationship of the characterization techniques.

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

Caption: Logical relationship between molecular properties and the spectroscopic techniques used for their determination.

References

The Rise of a Versatile Scaffold: A Technical Guide to the Discovery and History of 3-Phenyl-1,2,4-Oxadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-1,2,4-oxadiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities and its utility as a bioisosteric replacement for amide and ester groups. This technical guide provides an in-depth exploration of the discovery, historical development, synthesis, and therapeutic applications of 3-phenyl-1,2,4-oxadiazole derivatives, offering a valuable resource for researchers in the field of drug discovery and development.

A Historical Perspective: From Obscurity to a Privileged Structure

The journey of the 1,2,4-oxadiazole ring system began in 1884 with its first synthesis by Tiemann and Krüger. Initially, the true potential of this heterocyclic core remained largely unexplored for several decades. It was not until the mid-20th century that the diverse biological activities of 1,2,4-oxadiazole derivatives started to be unveiled, leading to a surge in research interest. The 3-phenyl-substituted variants, in particular, have emerged as a "privileged structure" in medicinal chemistry, demonstrating efficacy in a wide array of therapeutic areas.

Key Synthetic Methodologies: Crafting the 1,2,4-Oxadiazole Core

The construction of the 3-phenyl-1,2,4-oxadiazole ring can be achieved through several synthetic strategies. The two most classical and widely employed methods are the acylation of benzamidoxime and the 1,3-dipolar cycloaddition of nitrile oxides.

Acylation of Benzamidoxime with Benzoyl Derivatives

A cornerstone in the synthesis of 3-phenyl-1,2,4-oxadiazoles is the reaction of a benzamidoxime with a benzoyl derivative, typically a benzoyl chloride or benzoic anhydride. This method is straightforward and generally provides good to excellent yields.

Experimental Protocol: Synthesis of 3,5-diphenyl-1,2,4-oxadiazole

-

Materials: Benzamidoxime, Benzoyl chloride, Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve benzamidoxime (1.0 eq) in pyridine at 0°C.

-

Add benzoyl chloride (1.1 eq) dropwise to the solution while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into a separatory funnel containing DCM and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure 3,5-diphenyl-1,2,4-oxadiazole.

-

| Reactants | Reagents/Solvents | Reaction Time | Temperature | Yield (%) |

| Benzamidoxime, Benzoyl Chloride | Pyridine, DCM | 4-6 h | Reflux | 85-95% |

1,3-Dipolar Cycloaddition

Another powerful method for the synthesis of 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a nitrile. This approach offers a high degree of regioselectivity.

Experimental Protocol: Synthesis of 3-Phenyl-5-aryl-1,2,4-oxadiazole via 1,3-Dipolar Cycloaddition

-

Materials: Benzaldehyde oxime, N-Chlorosuccinimide (NCS), Aryl nitrile, Triethylamine (TEA), Dichloromethane (DCM).

-

Procedure:

-

To a solution of benzaldehyde oxime (1.0 eq) in DCM, add NCS (1.1 eq) and stir at room temperature for 1 hour to generate the corresponding hydroximoyl chloride.

-

Add the aryl nitrile (1.2 eq) to the reaction mixture.

-

Slowly add a solution of TEA (1.5 eq) in DCM to the mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired 3-phenyl-5-aryl-1,2,4-oxadiazole.

-

| Reactants | Reagents/Solvents | Reaction Time | Temperature | Yield (%) |

| Benzaldehyde oxime, Aryl nitrile | NCS, TEA, DCM | 12-24 h | Room Temp. | 70-90% |

Therapeutic Landscape: Biological Activities of 3-Phenyl-1,2,4-Oxadiazole Derivatives

The versatility of the 3-phenyl-1,2,4-oxadiazole scaffold is reflected in its wide range of biological activities. These compounds have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, among others.

Anticancer Activity

Numerous 3-phenyl-1,2,4-oxadiazole derivatives have demonstrated potent cytotoxic activity against various cancer cell lines. Their mechanisms of action often involve the modulation of key signaling pathways crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected 3-Phenyl-1,2,4-Oxadiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | MCF-7 (Breast) | 5.2 | [1] |

| Derivative B | A549 (Lung) | 8.7 | [1] |

| Derivative C | HCT116 (Colon) | 3.1 | [1] |

Signaling Pathways in Cancer

3-Phenyl-1,2,4-oxadiazole derivatives have been shown to interfere with critical signaling pathways in cancer cells, including the EGFR, PI3K/Akt/mTOR, and p53 pathways.

Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the development of novel antimicrobial agents. 3-Phenyl-1,2,4-oxadiazole derivatives have demonstrated promising activity against a range of bacteria and fungi.

Table 2: Antimicrobial Activity of Selected 3-Phenyl-1,2,4-Oxadiazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Derivative D | Staphylococcus aureus | 16 | [2] |

| Derivative E | Escherichia coli | 32 | [2] |

| Derivative F | Candida albicans | 8 | [2] |

Future Directions and Conclusion

The 3-phenyl-1,2,4-oxadiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility and the ability to readily modify its structure at various positions allow for the fine-tuning of its pharmacological properties. Future research will likely focus on the development of more potent and selective derivatives, the elucidation of their detailed mechanisms of action, and their evaluation in preclinical and clinical studies. The rich history and diverse biological activities of 3-phenyl-1,2,4-oxadiazole derivatives solidify their importance in the ongoing quest for novel and effective medicines.

References

Ethyl 3-Phenyl-1,2,4-oxadiazole-5-carboxylate: A Predictive Analysis of Its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate is a heterocyclic small molecule with potential therapeutic applications. In the absence of direct experimental evidence, this document provides a predictive analysis of its mechanism of action based on a comprehensive review of the known biological activities of structurally related 1,2,4-oxadiazole derivatives. Structure-activity relationship (SAR) studies of analogous compounds suggest that this compound is likely to exhibit anticancer, anti-inflammatory, or antiviral properties. This prediction is based on the recurrent observation of these activities in compounds sharing the 3-phenyl-1,2,4-oxadiazole core and those bearing a carboxylate moiety at the 5-position. This guide summarizes the potential molecular targets and signaling pathways, presents relevant quantitative data from related compounds in structured tables, details experimental protocols for mechanism-of-action studies, and provides visual representations of predicted pathways and experimental workflows.

Introduction

The 1,2,4-oxadiazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide array of pharmacological effects including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[1][2][3] The specific molecule, this compound, combines two key structural motifs: a phenyl group at the 3-position and an ethyl carboxylate group at the 5-position of the 1,2,4-oxadiazole ring. While direct studies on this compound are limited, the extensive research on its analogues allows for a reasoned prediction of its biological activities and mechanism of action.

The 3-phenyl substitution on the 1,2,4-oxadiazole ring has been associated with a range of biological targets. For instance, derivatives with this feature have been identified as inducers of apoptosis in cancer cells and as inhibitors of enzymes such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and the main protease (Mpro) of SARS-CoV-2.[4][5][6] The presence of a carboxylic acid or its ester at the 5-position has been linked to the inhibition of the papain-like protease (PLpro) of SARS-CoV-2.[7]

This technical guide aims to consolidate the available information on related compounds to predict the most probable mechanisms of action for this compound. We will explore potential molecular targets and the signaling pathways they modulate. Furthermore, we provide detailed experimental protocols that can be employed to validate these predictions and elucidate the compound's precise biological function.

Predicted Mechanisms of Action

Based on the structure-activity relationships of analogous compounds, we predict that this compound is most likely to exert its biological effects through one or more of the following mechanisms:

-

Anticancer Activity via Apoptosis Induction: The 3,5-diaryl-1,2,4-oxadiazole scaffold is a known inducer of apoptosis.[6] It is plausible that the 3-phenyl group in the title compound contributes to this activity. The molecular target for some of these apoptosis-inducing 1,2,4-oxadiazoles has been identified as TIP47, an IGF II receptor binding protein.[6] Inhibition of TIP47 could disrupt cellular signaling pathways, leading to cell cycle arrest and apoptosis.

-

Enzyme Inhibition: The 1,2,4-oxadiazole nucleus is a versatile scaffold for designing enzyme inhibitors.

-

Histone Deacetylase (HDAC) Inhibition: Several 1,2,4-oxadiazole derivatives have shown inhibitory activity against HDACs.[5] While the direct linkage of the 3-phenyl or 5-carboxylate moiety to HDAC inhibition is not firmly established, the general propensity of the scaffold for this activity warrants investigation. Phenylisoxazole-based HDAC inhibitors, which share structural similarities, have been developed.[8][9][10][11]

-

Succinate Dehydrogenase (SDH) Inhibition: Carboxamide derivatives of 1,3,4-oxadiazoles have been identified as potent SDH inhibitors with antifungal activity.[12][13][14] The presence of the carboxylate group in our compound of interest suggests that it could potentially interact with the active site of SDH.

-

Protease Inhibition (Antiviral Activity): Recent studies have highlighted the potential of 1,2,4-oxadiazoles as antiviral agents targeting viral proteases. Specifically, 3-phenyl-1,2,4-oxadiazole derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro),[4] while derivatives with an aryl carboxylic acid moiety have shown inhibitory activity against the papain-like protease (PLpro).[7]

-

Quantitative Data for Structurally Related Compounds

The following tables summarize the biological activity data for 1,2,4-oxadiazole derivatives that are structurally related to this compound. This data provides a quantitative basis for the predicted mechanisms of action.

Table 1: Anticancer Activity of 3-Phenyl-1,2,4-Oxadiazole Derivatives

| Compound | Cancer Cell Line | Activity | IC50/GI50 (µM) | Reference |

| 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole | T47D (Breast) | Apoptosis Inducer | - | [6] |

| 5-(3-Chlorothiophen-2-yl)-3-(5-chloropyridin-2-yl)-1,2,4-oxadiazole | MX-1 (Breast) | In vivo activity | - | [6] |

| 1,2,4-Oxadiazole linked 5-fluorouracil derivative (7a) | MCF-7 (Breast) | Anticancer | 0.76 ± 0.044 | [15] |

| 1,2,4-Oxadiazole linked 5-fluorouracil derivative (7a) | A549 (Lung) | Anticancer | 0.18 ± 0.019 | [15] |

| 1,2,4-Oxadiazole linked 5-fluorouracil derivative (7a) | DU145 (Prostate) | Anticancer | 1.13 ± 0.55 | [15] |

| 1,2,4-Oxadiazole linked 5-fluorouracil derivative (7a) | MDA MB-231 (Breast) | Anticancer | 0.93 ± 0.013 | [15] |

Table 2: Enzyme Inhibitory Activity of 1,2,4-Oxadiazole Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Reference |

| 3-Phenyl-1,2,4-oxadiazole derivative (16d) | SARS-CoV-2 Mpro | 5.27 ± 0.26 | [4] |

| 1,2,4-Oxadiazole derivative with aryl carboxylic acid (13f) | SARS-CoV-2 PLpro | 1.8 | [7] |

| 1,2,4-Oxadiazole derivative with aryl carboxylic acid (26r) | SARS-CoV-2 PLpro | 1.0 | [7] |

| 3-Phenylisoxazole derivative (17) | HDAC1 | - (86.78% inhibition at 1 µM) | [8][9][10] |

| Thiophene/Furan-1,3,4-oxadiazole carboxamide (4g) | Succinate Dehydrogenase | 1.01 ± 0.21 | [12] |

| Thiophene/Furan-1,3,4-oxadiazole carboxamide (4i) | Succinate Dehydrogenase | 4.53 ± 0.19 | [12] |

Experimental Protocols

To validate the predicted mechanisms of action for this compound, a series of in vitro assays are recommended.

Anticancer Activity Assays

-

Cell Viability Assay (MTT or CellTiter-Glo): To determine the cytotoxic effects of the compound on various cancer cell lines.

-

Apoptosis Assay (Annexin V/PI Staining): To quantify the induction of apoptosis in cancer cells treated with the compound.

-

Cell Cycle Analysis (Propidium Iodide Staining): To investigate the effect of the compound on cell cycle progression.

Enzyme Inhibition Assays

-

HDAC Inhibition Assay (Fluorometric):

-

Reagents: Recombinant human HDAC1 enzyme, fluorogenic HDAC substrate, assay buffer, developer, and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Procedure:

-

In a 96-well black plate, add the assay buffer, the test compound at various concentrations, and the HDAC enzyme.

-

Incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Incubate for 30-60 minutes at 37°C.

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm).

-

Calculate the percentage of inhibition and determine the IC50 value.

-

-

-

Succinate Dehydrogenase (SDH) Inhibition Assay (Colorimetric):

-

Reagents: Isolated mitochondria or cell lysate, SDH assay buffer, SDH substrate (succinate), and an electron acceptor probe (e.g., DCIP).

-

Procedure:

-

In a 96-well clear plate, add the sample (mitochondria or lysate) and the SDH assay buffer.

-

Prepare a reaction mix containing the SDH substrate and the probe.

-

Initiate the reaction by adding the reaction mix to the sample wells.

-

Measure the decrease in absorbance of the electron acceptor at a specific wavelength (e.g., 600 nm) over time in kinetic mode.

-

The rate of decrease in absorbance is proportional to the SDH activity. Calculate the percentage of inhibition and determine the IC50 value.

-

-

-

Protease Inhibition Assays (FRET-based):

-

Reagents: Recombinant target protease (e.g., SARS-CoV-2 Mpro or PLpro), a specific fluorogenic peptide substrate containing a cleavage site for the protease, assay buffer, and a known inhibitor as a positive control.

-

Procedure:

-

In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the protease.

-

Incubate for a predefined period to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths.

-

The rate of fluorescence increase is proportional to the protease activity. Calculate the percentage of inhibition and determine the IC50 value.

-

-

Visualizations

Predicted Signaling Pathways

Caption: Predicted signaling pathways affected by the compound.

Experimental Workflow for Mechanism of Action Prediction

Caption: A logical workflow for experimental validation.

Conclusion

While direct experimental data for this compound is currently unavailable, a predictive analysis based on the extensive literature on its structural analogues provides a strong foundation for future research. The presence of the 3-phenyl and 5-carboxylate moieties on the 1,2,4-oxadiazole core suggests a high probability of this compound exhibiting anticancer, anti-inflammatory, or antiviral activities through mechanisms such as apoptosis induction or specific enzyme inhibition. The experimental protocols and workflows detailed in this guide offer a clear path for researchers to systematically investigate and validate these predicted mechanisms of action, ultimately elucidating the therapeutic potential of this promising molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ipbcams.ac.cn [ipbcams.ac.cn]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]

- 11. journals.plos.org [journals.plos.org]

- 12. Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel 1,3,4-Oxadiazole-2-carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,4-Oxadiazole Ring: A Bioisosteric Master Key in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic modification of lead compounds is a cornerstone of successful drug discovery, aiming to optimize efficacy, enhance safety profiles, and improve pharmacokinetic properties. Bioisosteric replacement, the substitution of a functional group with another that retains similar biological activity, is a powerful tool in this endeavor. Among the arsenal of bioisosteres available to medicinal chemists, the 1,2,4-oxadiazole ring has emerged as a particularly versatile and valuable scaffold. This technical guide provides a comprehensive overview of the bioisosteric replacement potential of the 1,2,4-oxadiazole ring, offering quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways to inform and guide drug development professionals.

The 1,2,4-Oxadiazole Ring: Physicochemical Properties and Bioisosteric Rationale

The five-membered 1,2,4-oxadiazole ring is an aromatic heterocycle containing one oxygen and two nitrogen atoms. Its utility as a bioisostere stems from its ability to mimic the steric and electronic properties of common functional groups, most notably esters and amides, while offering significant advantages in terms of metabolic stability.[1][2] The inherent resistance of the 1,2,4-oxadiazole ring to hydrolytic cleavage by esterases and amidases makes it an attractive replacement for these metabolically labile groups.[2]

Key physicochemical properties that contribute to its bioisosteric potential include:

-

Planarity and Aromaticity: The planar and aromatic nature of the ring allows it to occupy a similar spatial orientation as planar ester and amide functionalities, facilitating analogous interactions with biological targets.

-

Hydrogen Bonding Capacity: The nitrogen atoms in the ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of the carbonyl oxygen in esters and amides.

-

Dipole Moment: The distribution of heteroatoms in the 1,2,4-oxadiazole ring creates a dipole moment that can be similar to that of the functional group it is replacing, thereby preserving key electrostatic interactions.

-

Metabolic Stability: The heterocyclic ring is generally resistant to enzymatic degradation, leading to improved metabolic stability and potentially longer in vivo half-lives of drug candidates.[3]

Data Presentation: Quantitative Comparison of 1,2,4-Oxadiazole Bioisosteres

The true value of a bioisosteric replacement is demonstrated through quantitative improvements in a compound's biological and pharmacokinetic profile. The following tables summarize comparative data from various studies where ester, amide, or carboxylic acid moieties were replaced with a 1,2,4-oxadiazole ring.

Bioisosteric Replacement of Esters

The replacement of an ester with a 1,2,4-oxadiazole can lead to significant improvements in metabolic stability and comparable or enhanced biological activity.

| Parent Compound (Ester) | Biological Target | Activity (IC50/EC50) | 1,2,4-Oxadiazole Bioisostere | Activity (IC50/EC50) | Metabolic Stability (t1/2) | Reference |

| Caffeic acid phenethyl ester (CAPE) | 5-Lipoxygenase (5-LO) | 1.0 µM | OB-CAPE | 0.93 µM | 25% more stable than CAPE in human plasma | [4] |

| Pyrazole derivative (ester) | Store-Operated Calcium Entry (SOCE) | - | Pyrazole derivative (1,2,4-oxadiazole) | Active modulator | High metabolic stability | [3] |

Bioisosteric Replacement of Amides

The substitution of an amide with a 1,2,4-oxadiazole can result in potent compounds with favorable pharmacokinetic properties.

| Parent Compound (Amide) | Biological Target | Activity (IC50) | 1,2,4-Oxadiazole Bioisostere | Activity (IC50) | Key Advantages | Reference |

| 1H-indazole-based amide | Monoamine Oxidase B (MAO-B) | - | Compound 20 (1,2,4-oxadiazole) | 52 nM | Potent and selective inhibition, improved drug-like features |

Bioisosteric Replacement of Carboxylic Acids

While less common, the 1,2,4-oxadiazole moiety can also serve as a bioisostere for carboxylic acids, offering altered physicochemical properties that can be advantageous.

| Parent Compound (Carboxylic Acid) | Property | Value | 1,2,4-Oxadiazole Isostere | Property | Value | Reference |

| Phenylpropionic acid | pKa | 4.64 | Phenylpropionic acid with 5-oxo-1,2,4-oxadiazole | pKa | ~6-7 | [5] |

| Phenylpropionic acid | logD7.4 | -0.49 | Phenylpropionic acid with 5-oxo-1,2,4-oxadiazole | logD7.4 | Higher lipophilicity |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the evaluation of bioisosteric replacements.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.

Materials:

-

Test compound and positive control (e.g., a rapidly metabolized drug)

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P; Glucose-6-phosphate dehydrogenase, G6PDH; NADP+)

-

Phosphate buffer (100 mM, pH 7.4)

-

Acetonitrile (ACN) with an internal standard for quenching and sample preparation

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

-

Prepare the NADPH regenerating system in phosphate buffer.

-

Dilute the HLM stock to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

-

-

Incubation:

-

In a 96-well plate, add the HLM solution.

-

Add the test compound or positive control to the wells (final concentration typically 1-10 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

-

Incubate the plate at 37°C with shaking.

-

-

Sampling and Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold ACN with the internal standard to the respective wells.

-

Centrifuge the plate to precipitate the proteins.

-

-

Analysis:

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (mL incubation / mg microsomal protein).

-

Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a drug candidate.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

-

Transwell inserts (e.g., 24-well format)

-

Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose

-

Test compound and control compounds (e.g., a high permeability and a low permeability drug)

-

LC-MS/MS system for analysis

Procedure:

-

Cell Culture and Seeding:

-

Culture Caco-2 cells according to standard protocols.

-

Seed the cells onto the Transwell inserts at an appropriate density.

-

Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

-

Monolayer Integrity Check:

-

Measure the transepithelial electrical resistance (TEER) of the monolayer. Only use inserts with TEER values above a predetermined threshold.

-

Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.

-

-

Permeability Assay (Apical to Basolateral - A to B):

-

Wash the cell monolayer with pre-warmed HBSS.

-

Add the test compound (at a typical concentration of 10 µM) in HBSS to the apical (donor) side.

-

Add fresh HBSS to the basolateral (receiver) side.

-

Incubate the plate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh HBSS. Also, take a sample from the apical side at the beginning and end of the experiment.

-

-

Permeability Assay (Basolateral to Apical - B to A for efflux):

-

Perform the assay as described above, but add the test compound to the basolateral side and sample from the apical side to determine the efflux ratio.

-

-

Analysis:

-

Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

-

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.

-

Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

-

MTT Assay for Anticancer Activity (IC50 Determination)

This colorimetric assay measures cell viability and is commonly used to determine the cytotoxic potential of a compound.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include vehicle-only controls.

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add MTT solution to each well.

-

Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the compound concentration.

-

Determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

-

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways where 1,2,4-oxadiazole-containing compounds have shown activity, as well as a typical workflow for a bioisosteric replacement study.

Experimental Workflow for Bioisosteric Replacement

Caption: A typical experimental workflow for a bioisosteric replacement study.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Several 1,2,4-oxadiazole derivatives have been identified as inhibitors of the EGFR signaling pathway, which is often dysregulated in cancer.[6][7]

Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-oxadiazole derivative.

G Protein-Coupled Receptor 119 (GPR119) Signaling Pathway

1,2,4-oxadiazole-containing compounds have been developed as agonists for GPR119, a target for the treatment of type 2 diabetes.[8][9]

Caption: Activation of the GPR119 signaling pathway by a 1,2,4-oxadiazole agonist.

Store-Operated Calcium Entry (SOCE) Pathway

The 1,2,4-oxadiazole scaffold has been incorporated into modulators of the SOCE pathway, which is involved in various physiological processes.[3]

Caption: Modulation of the Store-Operated Calcium Entry (SOCE) pathway.

Conclusion

The 1,2,4-oxadiazole ring stands out as a highly effective bioisostere in medicinal chemistry, offering a reliable strategy to overcome the metabolic liabilities associated with ester and amide functionalities. Its favorable physicochemical properties and proven track record in enhancing drug-like characteristics make it a valuable tool for lead optimization. By providing a framework of quantitative data, detailed experimental protocols, and visual representations of biological context, this guide aims to empower researchers to effectively harness the potential of the 1,2,4-oxadiazole ring in the design and development of novel therapeutics. The continued exploration of this versatile scaffold promises to yield the next generation of safer and more effective medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Oxadiazole‐Based Bioisostere of Caffeic Acid Phenethyl Ester: Synthesis, Anticancer Activity, and Inhibition of Lipoxygenase Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of 1,2,4-Oxadiazoles-Based Novel EGFR Inhibitors: Molecular Dynamics Simulation-Guided Identification and in vitro ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

The Evolving Landscape of 3-Phenyl-1,2,4-Oxadiazoles: A Deep Dive into Structure-Activity Relationships

A Technical Guide for Researchers and Drug Development Professionals

The 1,2,4-oxadiazole scaffold, a five-membered heterocycle, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among its derivatives, the 3-phenyl-1,2,4-oxadiazole core has garnered significant attention as a versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-phenyl-1,2,4-oxadiazole analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will explore key therapeutic targets, summarize quantitative biological data, detail experimental protocols, and visualize critical pathways and workflows.

Therapeutic Applications and Key Molecular Targets

Derivatives of 3-phenyl-1,2,4-oxadiazole have been investigated for a multitude of therapeutic applications, including antiviral, anticancer, anti-inflammatory, and neuroprotective activities.[1][2][3][4] The versatility of this scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity against diverse molecular targets.

Recent research has highlighted the potential of these compounds as potent inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication.[5][6][7] Furthermore, SAR studies have identified promising candidates for the treatment of Alzheimer's disease through the inhibition of acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B).[8][9] Other notable targets include carbonic anhydrase IX (CAIX) in colorectal cancer and the sphingosine-1-phosphate receptor 1 (S1PR1), a key regulator of immune cell trafficking.[10][11]

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-phenyl-1,2,4-oxadiazole analogs is intricately linked to the nature and position of substituents on both the phenyl ring and the oxadiazole core. Systematic modifications of these scaffolds have provided valuable insights into the structural requirements for potent and selective activity.

SAR of 3-Phenyl-1,2,4-Oxadiazole Analogs as SARS-CoV-2 Mpro Inhibitors

A notable study led to the discovery of compound 16d as a potent inhibitor of SARS-CoV-2 Mpro with an IC50 value of 5.27 µM.[6][7] The SAR exploration revealed that substitutions at the R3 position significantly influence inhibitory activity. For instance, increasing the size of alkyl substituents at this position generally leads to enhanced bioactivity. The replacement of a cyclohexylmethyl group with a benzyl group in compound 16d resulted in a marked increase in Mpro inhibitory activity.[6]

| Compound | R3 Substituent | IC50 (µM)[6] |

| 16a | Alkyl (small) | - |

| 16b | Alkyl (medium) | - |

| 16c | Cyclohexylmethyl | 19.37 |

| 16d | Benzyl | 5.27 |

SAR of 1,2,4-Oxadiazole Derivatives as Anti-Alzheimer's Agents

In the context of Alzheimer's disease, several 1,2,4-oxadiazole derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE). The SAR studies indicate that the incorporation of a thiophene moiety at the 5-position of the oxadiazole ring positively impacts AChE inhibition.[8] Furthermore, a phenyl ring at the 3-position was found to be more favorable for activity compared to a methyl group.[8] Interestingly, the introduction of a phenyl sulfonamide motif at the ortho position of a phenyl ring at the 5-position of the oxadiazole scaffold significantly improved AChE inhibitory activity.[8]

| Compound | 3-Position Substituent | 5-Position Moiety | AChE IC50 (µM)[8] |

| 2a | Methyl | Thiophene | - |

| 2b | Phenyl | Thiophene | 0.0158 |

| 2c | Phenyl | Thiophene | 0.098 |

| 2d | Phenyl | Thiophene | 0.121 |

| 13a | Benzyl | - | No Activity |

SAR of 1,2,4-Oxadiazole-Sulfonamide Conjugates as Anticancer Agents

A series of 1,2,4-oxadiazole-sulfonamide based compounds were synthesized and evaluated as potential treatments for colorectal cancer by targeting carbonic anhydrase IX (CAIX).[11] Structural optimization of an initial hit, OX12 , led to the development of OX27 , which exhibited a nearly two-fold increase in antiproliferative effect and significantly higher potency against CAIX.[11] This highlights the importance of the sulfonamide moiety in driving the anticancer activity of these analogs.

| Compound | Antiproliferative IC50 (µM)[11] | CAIX Inhibition IC50 (µM)[11] |

| OX12 | 11.1 | 4.23 |

| OX27 | 6.0 | 0.74 |

Experimental Protocols

General Synthesis of 3-Phenyl-1,2,4-Oxadiazole Derivatives

A common synthetic route to 3-phenyl-1,2,4-oxadiazole analogs involves the reaction of a substituted benzohydrazide with a carboxylic acid in the presence of a coupling agent and subsequent cyclization. A representative protocol is as follows:

-

Amide Formation: To a solution of the desired carboxylic acid in a suitable solvent such as DMF, coupling agents like EDCI and HOBt, along with a base like DIEA, are added. The corresponding substituted benzohydrazide is then added, and the reaction mixture is stirred at room temperature for several hours.

-

Cyclization: The resulting intermediate is then subjected to cyclization, often by heating in a high-boiling point solvent like toluene in the presence of a base such as K2CO3, to afford the 3-phenyl-1,2,4-oxadiazole derivative.[6]

SARS-CoV-2 Mpro Inhibition Assay (FRET-based)

The inhibitory activity of the synthesized compounds against SARS-CoV-2 Mpro is typically evaluated using a Fluorescence Resonance Energy Transfer (FRET) assay.

-

Reagents and Materials: Recombinant SARS-CoV-2 Mpro, a fluorogenic substrate peptide (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS), and assay buffer.

-

Assay Procedure:

-

The Mpro enzyme is pre-incubated with various concentrations of the test compound in an assay buffer for a specified time at a controlled temperature.

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

The fluorescence intensity is monitored over time using a microplate reader at appropriate excitation and emission wavelengths.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

-

-

Data Analysis: The IC50 values are calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]

Signaling Pathways

S1PR1 Agonism and Downstream Signaling

Certain 1,2,4-oxadiazole-based compounds act as potent agonists of the S1PR1 receptor.[10] Activation of S1PR1 by an agonist leads to the internalization of the receptor and the activation of downstream signaling cascades, such as the ERK1/2 phosphorylation pathway.[10] This pathway is crucial for regulating lymphocyte migration, making S1PR1 an attractive target for autoimmune diseases.

Conclusion

The 3-phenyl-1,2,4-oxadiazole scaffold continues to be a highly fruitful starting point for the development of novel therapeutic agents. The extensive SAR studies have provided a clear roadmap for designing potent and selective modulators of various biological targets. This guide has summarized key findings, presented quantitative data in a structured format, detailed essential experimental protocols, and visualized relevant pathways and workflows. As research in this area progresses, the insights presented herein will serve as a valuable resource for the continued exploration and optimization of 3-phenyl-1,2,4-oxadiazole analogs in the quest for new and effective medicines.

References

- 1. longdom.org [longdom.org]

- 2. researchgate.net [researchgate.net]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer’s disease: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and SAR study of highly selective and potent 1,2,4-oxadiazole-based S1PR1 agonists - East China Normal University [pure.ecnu.edu.cn:443]

- 11. Synthesis and SAR studies of novel 1,2,4-oxadiazole-sulfonamide based compounds as potential anticancer agents for colorectal cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Targets for Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of potential biological targets for Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate based on the known activities of structurally related 1,2,4-oxadiazole derivatives. As of the latest literature review, no specific biological data for this exact molecule has been published. The information presented herein is intended to guide research and development efforts by highlighting the most probable areas of biological activity for this compound class.

Executive Summary

The 1,2,4-oxadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and its role as a bioisostere for amide and ester functionalities. Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, suggesting that this compound may interact with a variety of biological targets. This guide consolidates the current understanding of these potential targets, providing quantitative data from closely related analogs, detailed experimental protocols for assessing biological activity, and visualizations of key experimental workflows and conceptual frameworks. The primary therapeutic areas where 1,2,4-oxadiazoles have shown promise include oncology, infectious diseases (antibacterial and antiviral), and neurodegenerative disorders, as well as applications in agriculture as nematicides.

Potential Biological Targets and Mechanisms of Action

Based on structure-activity relationship (SAR) studies of the 1,2,4-oxadiazole class, several key biological targets have been identified. The presence of a phenyl group at the 3-position and a carboxylate at the 5-position of the oxadiazole ring suggests the potential for diverse molecular interactions.

Oncology

The 1,2,4-oxadiazole nucleus is a feature in many compounds designed as anticancer agents. The cytotoxic effects of these compounds have been attributed to the inhibition of various enzymes and disruption of cellular processes critical for cancer cell survival and proliferation.

Derivatives of 1,2,4-oxadiazole have been identified as inhibitors of Sirt2, a class III histone deacetylase. Sirt2 is implicated in the regulation of cell cycle, genomic stability, and metabolism, making it a target for cancer therapy. For potent Sirt2 inhibitory action, a para-substituted phenyl ring at the 3-position of the 1,2,4-oxadiazole is considered a crucial substituent.

Table 1: Sirt2 Inhibitory Activity of 1,2,4-Oxadiazole Analogs

| Compound ID | Structure | Sirt2 IC50 (µM) | Cell Line | Reference |

| Analog 1 | 3-(4-chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazole | 10 | Leukemia | [1] |

| Analog 2 | Structure not fully specified | 1.5 | Leukemia | [1] |

Infectious Diseases

The 1,2,4-oxadiazole scaffold is present in a class of antibiotics with activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). These compounds are believed to inhibit bacterial cell wall biosynthesis. SAR studies have indicated that a hydrogen-bond donor on an aryl ring is often necessary for antibacterial activity.

Table 2: Antibacterial Activity of 1,2,4-Oxadiazole Analogs against S. aureus

| Compound ID | Modification | MIC (µg/mL) | Reference |

| Analog 3 | 4-phenol substitution on ring A | 0.5 - 4 | [1] |

| Analog 4 | 4-chloropyrazole substitution on ring A | 0.5 - 4 | [1] |

| Analog 5 | 5-indole substitution on ring A | 0.5 - 4 | [1] |

Recent studies have highlighted 1,2,4-oxadiazole derivatives as potent inhibitors of the SARS-CoV-2 papain-like protease (PLpro). PLpro is a crucial enzyme for viral replication and also plays a role in suppressing the host's innate immune response. Inhibition of PLpro presents a key strategy for the development of antiviral therapeutics for COVID-19.

Table 3: SARS-CoV-2 PLpro Inhibitory and Antiviral Activity of 1,2,4-Oxadiazole Analogs

| Compound ID | PLpro IC50 (µM) | Antiviral EC50 (µM) | Reference |

| 13f | 1.8 | 5.4 | [2] |

| 26r | 1.0 | 4.3 | [2] |

Nematicidal Activity

Derivatives of 1,2,4-oxadiazole-5-carboxylic acid have been investigated as nematicides for agricultural applications. The mechanism of action for some of these compounds involves the inhibition of acetylcholinesterase (AChE) in plant-parasitic nematodes, leading to paralysis and death.

Table 4: Nematicidal Activity of a 1,2,4-Oxadiazole-5-carboxylic Acid Derivative

| Compound ID | Target Nematode | LC50 (µg/mL) at 48h | Reference |

| f1 | Aphelenchoides besseyi | 19.0 |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol outlines the determination of the cytotoxic effects of a test compound on a cancer cell line.

Materials:

-

Test compound (e.g., this compound)

-

Human cancer cell line (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM) with 10% FBS